4,4-Difluoro-2-methylbutanoic acid

Overview

Description

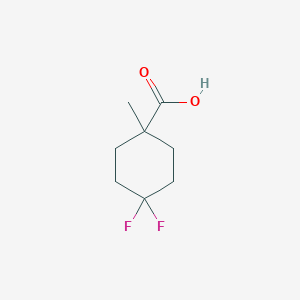

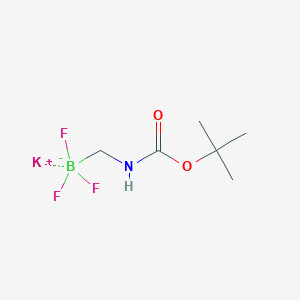

4,4-Difluoro-2-methylbutanoic acid is a chemical compound with the molecular formula C5H8F2O2 . It has a molecular weight of 138.11 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 4,4-Difluoro-2-methylbutanoic acid is 1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

4,4-Difluoro-2-methylbutanoic acid is a liquid . It has a molecular weight of 138.11 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Medicine

4,4-Difluoro-2-methylbutanoic acid: is a compound with potential applications in the medical field. Its unique structure could be utilized in the synthesis of novel pharmaceuticals, particularly those that require fluorinated components to enhance their metabolic stability and bioavailability . The difluoro group in the compound may also contribute to the development of drugs with improved binding affinity and selectivity towards their biological targets.

Agriculture

In agriculture, 4,4-Difluoro-2-methylbutanoic acid could serve as a precursor for the synthesis of agrochemicals. The presence of fluorine atoms can lead to compounds with enhanced activity against pests and diseases, as well as increased resistance to degradation from environmental factors . This can result in more effective and longer-lasting agricultural products.

Material Science

The applications of 4,4-Difluoro-2-methylbutanoic acid in material science include the development of advanced polymers and coatings. Fluorinated organic compounds are known for their exceptional chemical resistance and thermal stability, making them suitable for high-performance materials used in extreme conditions .

Environmental Science

Environmental science can benefit from 4,4-Difluoro-2-methylbutanoic acid through its use in environmental monitoring and remediation efforts. Fluorinated compounds can be used as tracers or probes to detect pollutants, and their unique chemical properties may also be harnessed to break down harmful substances in the environment .

Biochemistry

In biochemistry, 4,4-Difluoro-2-methylbutanoic acid can be used to study enzyme mechanisms and protein interactions. The introduction of fluorine atoms into biochemical systems can provide insights into the subtle changes in molecular interactions, due to the electronegativity and size of the fluorine atom .

Pharmacology

Pharmacological research can utilize 4,4-Difluoro-2-methylbutanoic acid for the design of new drug delivery systems. The compound’s fluorinated structure may enhance the passage of drugs across biological barriers, such as the blood-brain barrier, potentially leading to more effective treatments for neurological conditions .

Chemical Engineering

In chemical engineering, 4,4-Difluoro-2-methylbutanoic acid can play a role in process optimization. Its stability under various chemical conditions makes it a valuable component in the design of industrial processes, especially those involving fluorinated intermediates or end products .

Analytical Chemistry

Lastly, 4,4-Difluoro-2-methylbutanoic acid is important in analytical chemistry for the development of new analytical methods. Its unique properties can be exploited in chromatography and spectroscopy for the detection and quantification of complex mixtures, enhancing the accuracy and sensitivity of analytical techniques .

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

4,4-difluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMZYJZHKJOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704053 | |

| Record name | 4,4-Difluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-methylbutanoic acid | |

CAS RN |

1010422-68-0 | |

| Record name | 4,4-Difluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride](/img/structure/B1424363.png)

![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)